6-O-Caffeoylarbutin
Overview
Description
6-O-Caffeoylarbutin is a naturally occurring polyphenolic compound found in various plants, including the leaf buds of Vaccinium dunalianum and Quezui tea. It is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties .
Mechanism of Action
Target of Action
6-O-Caffeoylarbutin (CA) is a compound that has been found to have several targets of action. It has been identified as a potential therapeutic agent for hyperlipidemia and thrombosis . The major targets of CA for therapy of hyperlipidemia and thrombosis are MMP9, RELA, MMP2, PRKCA, HSP90AA1, and APP . It also acts as a tyrosinase inhibitor , which is vital in fruit and vegetable browning and melanin synthesis .
Mode of Action
CA exhibits an excellent hypolipidemic effect on zebrafish at concentrations ranging from 3.0 to 30.0 μg/mL and shows thrombosis inhibitory activity in zebrafish at a concentration of 30.0 μg/mL, with an inhibition rate of 44% . As a tyrosinase inhibitor, it has a stronger inhibitory effect on the diphenolase activity of the enzyme compared to beta-arbutin and kojic acid .
Biochemical Pathways
The biochemical pathways affected by CA may relate to pathways in cancer, chemical carcinogenesis-receptor activation, estrogen signaling pathway, and the AGE–RAGE signaling pathway in diabetic complications . In addition, CA has been found to regulate the PI3K/Akt and Nrf2 signaling pathways .
Pharmacokinetics
These tests showed growth reduction of A375 cells with mild HaCaT cell toxicity, indicating favorable safety . Animal experiments demonstrated slight toxicity within safe doses .
Result of Action
The results of CA’s action are varied. It has been found to inhibit intracellular ROS accumulation and cell apoptosis, and improve the expression of antioxidants including SOD, CAT, and GSH . In APAP-administrated mice, CA pretreatment remarkably ameliorated the histopathological damage and inflammatory response, and antioxidant enzyme activity in the serum and liver tissues .
Action Environment
The action environment can influence the efficacy and stability of CA. For instance, preservation trials on apple juice showcased CA’s potential in reducing browning , emphasizing its importance in food preservation.
Biochemical Analysis
Biochemical Properties
6-O-Caffeoylarbutin has been found to interact with the enzyme tyrosinase, which is vital in fruit and vegetable browning and melanin synthesis . The compound exhibits reversible competitive inhibition on mushroom tyrosinase . The interaction between this compound and tyrosinase results in a stable complex formation, causing enzyme conformational changes .
Cellular Effects
In cellular tests, this compound showed a reduction in the growth of A375 cells with mild HaCaT cell toxicity, indicating favorable safety . In HepG-2 cells induced by acetaminophen, this compound inhibited intracellular ROS accumulation and cell apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves strong binding interactions with biomolecules, enabled by hydrogen bonds and hydrophobic interactions . This binding leads to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have a potential in reducing browning in preservation trials on apple juice . Animal experiments demonstrated slight toxicity within safe doses .
Dosage Effects in Animal Models
In animal models, specifically zebrafish, this compound exhibits an excellent hypolipidemic effect at concentrations ranging from 3.0 to 30.0 μg/mL and shows thrombosis inhibitory activity at a concentration of 30.0 μg/mL .
Metabolic Pathways
It has been found to interact with the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-O-Caffeoylarbutin can be synthesized through the esterification of arbutin with caffeic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, such as the leaf buds of Vaccinium dunalianum. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
6-O-Caffeoylarbutin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
6-O-Caffeoylarbutin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyphenolic chemistry and reaction mechanisms.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are relevant in cellular and molecular biology research.
Medicine: It has potential therapeutic applications in treating hyperlipidemia, thrombosis, and skin disorders due to its hypolipidemic, antithrombotic, and tyrosinase inhibitory activities
Comparison with Similar Compounds
6-O-Caffeoylarbutin is compared with other similar compounds such as:
Arbutin: Both compounds have skin-whitening properties, but this compound has a stronger inhibitory effect on tyrosinase activity.
Chlorogenic Acid: Both have antioxidant properties, but this compound also exhibits significant anti-inflammatory and antimicrobial activities.
Beta-Arbutin and Kojic Acid: This compound has approximately two-fold higher anti-melanin activity compared to beta-arbutin and kojic acid.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-12-3-5-13(6-4-12)30-21-20(28)19(27)18(26)16(31-21)10-29-17(25)8-2-11-1-7-14(23)15(24)9-11/h1-9,16,18-24,26-28H,10H2/b8-2+/t16-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONDLKCAZJZRCW-CTPWMPFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347718 | |
Record name | 6-O-Caffeoylarbutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136172-60-6 | |
Record name | 6-O-Caffeoylarbutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 6-O-Caffeoylarbutin?
A1: this compound exhibits several biological activities, including:
- Antioxidant: It effectively scavenges free radicals like DPPH, FRAP, and ABTS. []
- α-Glucosidase inhibition: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, potentially aiding in blood sugar regulation. [, ]
- Pancreatic lipase inhibition: It inhibits pancreatic lipase, an enzyme responsible for fat digestion, potentially contributing to weight management. []
- Anti-melanogenic activity: It suppresses melanin production in zebrafish, suggesting potential for skin-whitening applications. []
- Hepatoprotective effect: It protects against acetaminophen-induced liver injury in mice, possibly by enhancing antioxidant capacity and regulating the PI3K signaling pathway. []
- Hypolipidemic and Antithrombotic effects: Shows potential in reducing lipid levels and inhibiting thrombosis in zebrafish models. []
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts do not explicitly state the molecular formula and weight, they describe this compound as an arbutin derivative. The structure can be elucidated from its name: this compound implies an arbutin molecule with a caffeic acid moiety attached to the 6-hydroxyl group via an ester linkage. Spectroscopic data, including 1D and 2D NMR, HR-MS, and CD, were used to confirm its structure. []
Q3: How does this compound interact with tyrosinase, and what are the downstream effects?
A3: this compound acts as a reversible competitive inhibitor of tyrosinase. [] It forms a stable complex with the enzyme, leading to conformational changes that hinder its activity. This interaction is driven by hydrogen bonds and hydrophobic interactions. [] Consequently, this compound effectively reduces melanin synthesis and prevents browning in applications like food preservation. []
Q4: What is the source of this compound?
A4: this compound is primarily isolated from Vaccinium dunalianum Wight, a plant traditionally consumed as herbal tea by the Yi people in China. It is found in high concentrations within the leaf buds of the plant. [, ]
Q5: What are the potential applications of this compound in the pharmaceutical industry?
A5: Based on its diverse biological activities, this compound exhibits potential for pharmaceutical applications such as:
- Antidiabetic agent: Its α-glucosidase inhibitory activity suggests potential for managing blood sugar levels. []
- Anti-obesity agent: Pancreatic lipase inhibition points to its potential use in weight management strategies. []
- Liver protectant: Its ability to protect against acetaminophen-induced liver injury warrants further investigation for treating liver diseases. []
- Skin-whitening agent: Its anti-melanogenic properties make it a promising candidate for cosmetic formulations targeting hyperpigmentation. []
Q6: How does the structure of this compound contribute to its activity?
A6: While specific Structure-Activity Relationship (SAR) studies were not detailed in the provided abstracts, it is known that the caffeoyl moiety in this compound plays a crucial role in its activity. This is evident from its superior antioxidant and enzyme inhibitory effects compared to arbutin alone. [] Further research focusing on modifications of its structure could provide valuable insights into optimizing its potency and selectivity for specific applications.
Q7: Are there any known toxicity concerns associated with this compound?
A7: While this compound exhibits promising bioactivities, further research is needed to establish a comprehensive safety profile. Studies on zebrafish and cell lines indicate relatively low toxicity [, ], but more in-depth investigations are necessary to assess potential long-term effects and determine safe dosage ranges for human consumption.
Q8: What analytical methods are used to characterize and quantify this compound?
A8: Researchers employed several analytical techniques to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC): This technique is used for the separation and quantification of this compound in plant extracts and formulations. []
- Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS): This advanced technique provides accurate identification and quantification of this compound and other compounds in complex mixtures. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: This method provides detailed structural information about the compound. []
Q9: What are the current research directions for this compound?
A9: Ongoing research on this compound focuses on:
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